molecular formula C23H20F2N2O4 B8816533 1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 194804-72-3

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8816533
CAS No.: 194804-72-3
M. Wt: 426.4 g/mol
InChI Key: NJDRXTDGYFKORP-UHFFFAOYSA-N
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Description

T-3811 Free Base, Anhydrous, also known as Garenoxacin, is a novel des-fluoroquinolone compound. It exhibits a broad spectrum of antimicrobial activity, making it a valuable agent in the treatment of various bacterial infections. This compound is particularly effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .

Preparation Methods

The synthesis of T-3811 Free Base, Anhydrous involves several key steps:

Chemical Reactions Analysis

T-3811 Free Base, Anhydrous undergoes various chemical reactions, including:

Scientific Research Applications

T-3811 Free Base, Anhydrous has several scientific research applications:

Mechanism of Action

T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .

Comparison with Similar Compounds

T-3811 Free Base, Anhydrous is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and trovafloxacin. It exhibits superior activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Additionally, it shows potent activity against quinolone-resistant strains, making it a unique and valuable antimicrobial agent .

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Trovafloxacin

T-3811 Free Base, Anhydrous stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, highlighting its potential as a powerful antimicrobial agent.

Properties

CAS No.

194804-72-3

Molecular Formula

C23H20F2N2O4

Molecular Weight

426.4 g/mol

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)

InChI Key

NJDRXTDGYFKORP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 4 ml of ethanol was suspended 1.00 g of ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 0.26 ml of 6N hydrochloric acid, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was filtered, after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate and the resulting mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 16 ml of water, followed by filtration. Carbon dioxide was bubbled into the filtrate and the crystals were collected by filtration to obtain 0.56 g of light-yellow (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-isoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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